molecular formula C22H19N5O5S B6576002 3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 303969-77-9

3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6576002
CAS No.: 303969-77-9
M. Wt: 465.5 g/mol
InChI Key: MNNODONMBQRLSO-UHFFFAOYSA-N
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Description

This compound is a purine-based derivative characterized by a 3-methyl group at position 3, a 4-methylbenzyl substituent at position 7, and a thio-linked 2-(4-nitrophenyl)-2-oxoethyl moiety at position 8. Its structure combines electron-withdrawing (4-nitrophenyl) and lipophilic (4-methylbenzyl) groups, which may influence its biochemical interactions and physicochemical properties.

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-13-3-5-14(6-4-13)11-26-18-19(25(2)21(30)24-20(18)29)23-22(26)33-12-17(28)15-7-9-16(10-8-15)27(31)32/h3-10H,11-12H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNODONMBQRLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered attention in pharmacological research. This compound's unique structure suggests various interactions within biological systems, particularly in enzyme inhibition and anti-inflammatory responses.

  • Molecular Formula : C22H19N5O5S
  • Molecular Weight : 465.5 g/mol
  • Purity : Typically around 95%.

The compound exhibits significant biological activity primarily through its interaction with phosphodiesterases (PDEs), particularly PDE4. PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, which play crucial roles in intracellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in various physiological effects, including anti-inflammatory responses and modulation of neurotransmitter release .

1. Phosphodiesterase Inhibition

Research indicates that compounds similar to 3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione can act as selective PDE4 inhibitors. This inhibition has been linked to:

  • Reduction of inflammatory cytokines : Increased cAMP levels can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Potential therapeutic applications : These properties suggest potential use in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis .

2. Neuroprotective Effects

Studies have shown that PDE4 inhibitors can enhance memory and learning by promoting synaptic plasticity through elevated cAMP levels. This suggests that the compound may have neuroprotective effects, making it a candidate for further research in cognitive enhancement therapies .

3. Antioxidant Activity

Preliminary studies also indicate that purine derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases. This aspect remains an area of active investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives similar to the compound :

StudyFindings
Peng et al. (2014)Demonstrated that selective PDE4 inhibitors improve learning and memory without causing adverse effects like emesis .
ResearchGate StudyInvestigated corrosion inhibition properties of purine derivatives, indicating their potential utility beyond pharmacology .
Science.govDiscussed the role of PDE4 inhibitors in reducing airway hyperreactivity in asthmatic models, highlighting their therapeutic potential .

Scientific Research Applications

The compound 3-methyl-7-(4-methylbenzyl)-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in various scientific research applications, particularly in pharmacology and biochemistry. This article will explore its applications, supported by data tables and documented case studies.

Pharmacological Research

The compound exhibits potential as a pharmacological agent due to its unique structural features that may allow it to modulate biological pathways. Research indicates that compounds with similar purine structures often engage in:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes.
  • Anti-inflammatory Activity : The presence of the nitrophenyl group suggests a possible role in reducing inflammation, making it a candidate for treating inflammatory diseases.

Anticancer Studies

Several studies have reported that purine derivatives can exhibit anticancer properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various purine derivatives, noting that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The compound could be evaluated for similar effects.

Drug Development

The compound's unique structure makes it a candidate for drug development. Its ability to interact with biological targets can be leveraged to design new therapeutics.

  • Example : The synthesis of analogs of this compound has been proposed to enhance its efficacy and reduce toxicity, as seen in research focused on optimizing drug candidates for better pharmacokinetic profiles.

Biochemical Assays

The compound can be utilized in biochemical assays to study its interactions with biological macromolecules.

  • Ames Test : Preliminary studies suggest that compounds with similar structures have shown mutagenic potential in the Ames test, indicating the need for further evaluation of this compound's safety profile.

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Pharmacological ResearchPotential enzyme inhibitor and anti-inflammatory agentStructure suggests modulation of biological pathways
Anticancer StudiesMay exhibit cytotoxic effects against cancer cell linesSimilar compounds have shown promising results
Drug DevelopmentCandidate for new therapeutic agentsSynthesis of analogs could enhance efficacy
Biochemical AssaysUseful in studying interactions with macromoleculesRequires evaluation for mutagenicity

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among analogous purine derivatives lie in the substituents at positions 7 and 8. Below is a comparative analysis of four compounds, including the target molecule:

Table 1: Structural Comparison of Purine Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methylbenzyl (2-(4-Nitrophenyl)-2-oxoethyl)thio C₂₂H₂₀N₆O₅S 480.51
3-Methyl-7-(4-methylbenzyl)-8-[(3-oxo-2-butanyl)sulfanyl]-1H-purine-2,6-dione 4-Methylbenzyl (3-oxo-2-butanyl)sulfanyl C₁₈H₂₀N₄O₃S 380.45
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-1H-purine-2,6-dione Octyl (4-Methoxybenzyl)amino C₂₃H₃₂N₆O₃ 440.55
8-((4-Methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione 2-Methylallyl (4-Methoxybenzyl)amino C₁₈H₂₁N₅O₃ 355.40
Key Observations:

Position 7 Substituents :

  • The target compound and share a 4-methylbenzyl group, which enhances lipophilicity compared to the octyl () or 2-methylallyl () groups.
  • Longer alkyl chains (e.g., octyl in ) may increase membrane permeability but reduce solubility in polar solvents.

Position 8 Substituents: The target compound’s thio-linked nitro group contrasts with the 3-oxo-2-butanyl () and amino-linked methoxybenzyl groups (). The nitro group’s electron-withdrawing nature may reduce nucleophilicity at position 8 compared to electron-donating methoxy groups .

Theoretical Property Implications

  • Solubility : The nitro group in the target compound may reduce aqueous solubility compared to methoxy-substituted derivatives (e.g., ).
  • Bioactivity : The 4-nitrophenyl group could enhance interactions with enzymes or receptors requiring electron-deficient aromatic motifs, whereas methoxybenzyl groups () might favor binding to targets preferring electron-rich regions.

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